N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide
Description
N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a phenylacetamide moiety
Properties
IUPAC Name |
N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c23-18(14-16-10-5-2-6-11-16)21-22-19(24)17(26-20(22)25)13-7-12-15-8-3-1-4-9-15/h1-13H,14H2,(H,21,23)/b12-7+,17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSSPWXSHUNCDP-NNLXQCSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide typically involves the reaction of a thiazolidinone derivative with a phenylprop-2-enylidene compound under specific conditions. The reaction is often catalyzed by a base such as triethylamine and may require heating to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
Uniqueness
N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide is unique due to its specific structural features, such as the combination of a thiazolidinone ring and a phenylacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.
Chemical Structure and Synthesis
The compound features a thioxothiazolidin moiety, which is known for diverse biological activities. Its molecular formula is . The synthesis typically involves multi-step organic reactions that create the thiazolidin ring and introduce the phenyl groups.
Synthetic Route Overview
- Formation of Thiazolidin Ring : The initial step involves the reaction of appropriate thioketones with amines.
- Aldehyde Condensation : Subsequent condensation with phenylallyl aldehydes forms the core structure.
- Acetylation : Final acetylation yields the target compound.
Biological Activity
Recent studies have indicated a range of biological activities associated with this compound, particularly in antibacterial and anticancer research.
Antibacterial Activity
This compound has shown promising antibacterial properties. In vitro studies demonstrate significant activity against various bacterial strains, including Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |
|---|---|---|---|
| N-(Z) Compound | 0.64 | 1.28 | E. coli |
| Ciprofloxacin | 0.5 | 1.0 | E. coli |
| Gentamicin | 1.0 | 2.0 | MRSA |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits comparable effectiveness to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
The mechanism of action appears to involve inhibition of bacterial DNA topoisomerases, particularly ParE, which is crucial for bacterial DNA replication and transcription processes. The compound's interaction with ParE was confirmed through enzyme assays, with IC50 values ranging from 0.27 to 2.80 μg/mL .
Case Studies
- Study on Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various phenylacetamide derivatives, including our compound of interest. The results indicated a strong correlation between structural features and antibacterial potency, emphasizing the role of the thiazolidin ring in enhancing activity .
- Synergistic Effects : Further research explored the synergistic effects of combining this compound with existing antibiotics like ciprofloxacin. The combination demonstrated enhanced bactericidal activity, reducing biofilm formation significantly compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
